molecular formula C13H15NO2S B2403023 2-(5-Mercaptopentyl)isoindoline-1,3-dione CAS No. 522607-46-1

2-(5-Mercaptopentyl)isoindoline-1,3-dione

Cat. No.: B2403023
CAS No.: 522607-46-1
M. Wt: 249.33
InChI Key: ZPKDSHNYTKSTHY-UHFFFAOYSA-N
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Description

2-(5-Mercaptopentyl)isoindoline-1,3-dione is a compound that belongs to the family of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. The presence of a mercaptopentyl group at the 2-position adds unique properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Mercaptopentyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate mercaptoalkylamine. The reaction is usually carried out in a solvent such as toluene under reflux conditions for several hours. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Mercaptopentyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Mercaptopentyl)isoindoline-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

    Medicine: Explored for its anticonvulsant and neuroprotective properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

    2-(5-(2-Fluorobenzylamino)pentyl)isoindoline-1,3-dione: Known for its potent acetylcholinesterase inhibitory activity.

    2-(2-Hydroxyphenyl)isoindoline-1,3-dione:

Uniqueness

2-(5-Mercaptopentyl)isoindoline-1,3-dione is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials .

Properties

IUPAC Name

2-(5-sulfanylpentyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c15-12-10-6-2-3-7-11(10)13(16)14(12)8-4-1-5-9-17/h2-3,6-7,17H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKDSHNYTKSTHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522607-46-1
Record name 2-(5-mercaptopentyl)isoindoline-1,3-dione
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